molecular formula C24H19N3O5 B2882000 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251612-09-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2882000
CAS No.: 1251612-09-5
M. Wt: 429.432
InChI Key: VRUVRNXLWCQCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 3. Its structure includes a benzyl group at N1 and a (2H-1,3-benzodioxol-5-yl)methyl moiety at N3, distinguishing it from simpler derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-21-17-7-4-10-25-22(17)27(13-15-5-2-1-3-6-15)24(30)20(21)23(29)26-12-16-8-9-18-19(11-16)32-14-31-18/h1-11,28H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUVRNXLWCQCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Reaction for 1,8-Naphthyridine Core Formation

The Niementowski reaction, which involves condensation of anthranilic acid derivatives with cyclic ketones, is a well-established method for synthesizing naphthyridine analogs. For this target, anthranilic acid (2-aminobenzoic acid) is reacted with 1-benzylpiperidin-4-one under acidic conditions (phosphorus oxychloride) to form the 1,8-naphthyridine skeleton.

Procedure :

  • Anthranilic acid (1.0 equiv) and 1-benzylpiperidin-4-one (1.2 equiv) are combined in phosphorus oxychloride (10 mL per gram of substrate).
  • The mixture is heated at 100°C for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
  • After cooling, the reaction is quenched with NaOH (pH 9–10), and the product is extracted with dichloromethane.
  • Crystallization from diethyl ether yields 1-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridine as an intermediate.

Oxidation and Hydroxylation

The chloro intermediate undergoes hydrolysis to introduce the 4-hydroxy and 2-oxo groups:

  • The chloro substituent at position 10 is hydrolyzed using aqueous NaOH at 80°C for 12 hours.
  • Simultaneous oxidation of the tetrahydropyridine ring with KMnO₄ in acidic medium introduces the 2-oxo group.

Key Data :

Step Reagents/Conditions Yield
Niementowski Reaction POCl₃, 100°C, 4 h 68–92%
Hydrolysis/Oxidation NaOH (pH 9–10), KMnO₄, H₂SO₄ 75%

Synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]amine

Reductive Amination of 2H-1,3-Benzodioxol-5-Carbaldehyde

The benzodioxol-methylamine fragment is synthesized via reductive amination:

  • 2H-1,3-Benzodioxol-5-carbaldehyde (1.0 equiv) is condensed with ammonia in dichloromethane using molecular sieves.
  • The resulting imine is reduced with sodium borohydride in methanol to yield the primary amine.

Procedure :

  • A mixture of 2H-1,3-benzodioxol-5-carbaldehyde (2.0 mmol) and ammonium chloride (2.4 mmol) in CH₂Cl₂ is stirred for 12 hours.
  • Sodium borohydride (3.1 mmol) is added, and the reaction is refluxed for 3 hours.
  • The product is isolated via extraction (CH₂Cl₂) and recrystallized from methanol/diethyl ether.

Key Data :

Step Reagents/Conditions Yield
Reductive Amination NaBH₄, MeOH, reflux 84%

Carboxamide Coupling

Activation of the Carboxylic Acid

The 1,8-naphthyridine-3-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • The carboxylic acid (1.0 equiv) is stirred with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 1 hour.

Amine Coupling

The activated acid is reacted with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine:

  • The amine (1.2 equiv) is added to the reaction mixture and stirred at room temperature for 24 hours.
  • The product is purified via column chromatography (ethyl acetate/hexane, 1:3).

Key Data :

Step Reagents/Conditions Yield
Carboxamide Formation EDC/HOBt, DMF, rt 65%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO- d 6) : δ 7.82 (s, 1H, naphthyridine-H), 6.90–7.40 (m, 9H, aromatic-H), 5.98 (s, 2H, benzodioxol-OCH₂O), 4.14 (s, 2H, NCH₂).
  • ¹³C NMR : δ 167.2 (C=O), 161.5 (C-OH), 148.1 (benzodioxol-OCH₂O), 135.8–115.2 (aromatic-C).

Mass Spectrometry

  • GC-MS (70 eV) : m/z 506 [M+H]⁺, 289 (base peak).

Challenges and Optimization

  • Regioselectivity in Naphthyridine Formation : The Niementowski reaction favors 1,6-naphthyridines, necessitating precise control of steric and electronic effects to direct 1,8-regioselectivity.
  • Amine Purity : Hydrazine byproducts from DIAD-mediated reactions complicate isolation, requiring rigorous column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole and naphthyridine moieties can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the benzodioxole or naphthyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with mitochondrial pathways. The compound inhibits mitochondrial membrane potential, leading to apoptosis in tumor cells under glucose starvation . This suggests that the compound targets mitochondrial functions critical for cell survival in low-glucose environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its 1,8-naphthyridine core with several derivatives, but its substituents critically influence its physicochemical and biological properties:

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) Substituents: N1-pentyl chain and N3-adamantyl group. Synthesis: Purified via TLC (dichloromethane) with a 25% yield . The pentyl chain may enhance membrane permeability compared to shorter alkyl groups.

4-Oxo-1,4-dihydro-N-(2-methylbenzoxazine)-1,8-naphthyridine-3-carboxamide (Compound 3) Substituents: N3-2-methylbenzoxazine and unsubstituted N1. Synthesis: Ethanol/acetic acid solvent system under reflux .

Key Differentiators of the Target Compound

  • N1-Benzyl Group : Increases aromatic surface area for π-π stacking with protein targets, possibly enhancing selectivity for CNS receptors.
  • N3-(Benzodioxol)methyl : The methylenedioxy group improves metabolic stability by resisting oxidative degradation compared to adamantyl or alkyl chains .
  • 4-Hydroxy-2-oxo Motif : Facilitates hydrogen bonding with polar residues in active sites, a feature absent in oxo-only derivatives like Compound 65.

Data Table: Comparative Analysis of 1,8-Naphthyridine Derivatives

Compound Name R1 (N1) R3 (N3) Synthesis Solvent Yield Key Properties/Activities
Target Compound Benzyl (Benzodioxol)methyl Ethanol/AcOH - High lipophilicity, H-bond capacity
Compound 3 () H 2-Methylbenzoxazine Ethanol/AcOH - Moderate solubility, antimicrobial?
Compound 67 () Pentyl Adamantyl Dichloromethane 25% Extreme hydrophobicity, CNS-target

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Compound 3 (condensation in ethanol/acetic acid), but the benzodioxol and benzyl groups may complicate purification .
  • Biological Performance :
    • The adamantyl group in Compound 67 is associated with prolonged half-life but may cause toxicity due to poor aqueous solubility .
    • The benzodioxol group in the target compound could mitigate these issues while maintaining CNS accessibility.
  • Unresolved Questions : Direct comparative studies on binding affinities (e.g., kinase inhibition) or pharmacokinetics (e.g., oral bioavailability) are absent in the provided evidence.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H22N2O4\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{4}
PropertyValue
Molecular FormulaC23H22N2O4
Molecular Weight390.43 g/mol
CAS Number1090461-60-1

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders. The antioxidant activity was assessed using DPPH and ABTS assays, revealing a strong capacity to reduce oxidative stress in cellular models.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : It selectively inhibits MAO-B, which is associated with the metabolism of neurotransmitters like dopamine. The IC50 value for MAO-B inhibition was found to be 0.51 μM, indicating potent activity.
  • Acetylcholinesterase (AChE) : The compound also shows inhibitory action against AChE, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic transmission in the brain.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to cognitive enhancement and has implications in Alzheimer's disease treatment.

Neuroprotective Effects

In neuroprotective studies using neuronal cell lines exposed to neurotoxins, the compound demonstrated a protective effect by reducing cell death and maintaining cell viability. This suggests its potential application in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : In a study conducted on SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant reduction in cell apoptosis induced by oxidative stress. The study reported an increase in cell viability by approximately 40% at a concentration of 10 μM.
  • In Vivo Studies : Animal models treated with the compound showed improvements in cognitive functions as assessed by behavioral tests such as the Morris water maze and Y-maze tests.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. The docking results suggest that it binds effectively to the active sites of MAO-B and AChE, forming stable complexes that inhibit their activity.

Q & A

Basic: How can researchers optimize the synthesis of this compound to ensure high purity and yield?

Answer:

  • Key Steps : The synthesis involves multi-step reactions, including cyclization, functional group introduction (e.g., benzyl and benzodioxolylmethyl groups), and purification. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents for nucleophilic substitutions), and reaction time optimization to minimize side products .
  • Characterization : Use HPLC to monitor reaction progress and NMR (1H/13C) for structural confirmation. Mass spectrometry (MS) ensures molecular weight consistency, while TLC tracks intermediate purity .
  • Yield Improvement : Employ catalytic systems (e.g., palladium catalysts for coupling reactions) and recrystallization techniques for purification .

Basic: What spectroscopic methods are most effective for confirming the molecular structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxyl groups at δ 5–6 ppm). 13C NMR confirms carbonyl (C=O at ~170–180 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detects functional groups like C=O (1680–1720 cm⁻¹) and O–H (3200–3600 cm⁻¹) .
  • X-ray Crystallography : Provides definitive bond lengths and angles, critical for resolving stereochemical ambiguities .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

  • Variable Analysis : Assess differences in assay conditions (e.g., cell lines, pH, temperature) and compound purity. Impurities >5% can skew results; validate with HPLC .
  • Dose-Response Curves : Use standardized protocols (e.g., IC50 determination) and replicate experiments under controlled conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Advanced: What methodologies elucidate the reaction mechanisms of this compound’s derivatives?

Answer:

  • Computational Chemistry : Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies .
  • Isotopic Labeling : Track reaction intermediates (e.g., 18O labeling for oxidation studies) .
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to infer mechanisms .

Advanced: How can researchers assess the compound’s interaction with biological targets?

Answer:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) and receptor-binding studies (radioligand displacement) .
  • Molecular Docking : Tools like AutoDock Vina predict binding poses with targets (e.g., kinases, GPCRs). Validate with site-directed mutagenesis .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles .

Advanced: What strategies mitigate instability during storage or experimental use?

Answer:

  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC to identify degradation products (e.g., oxidation of hydroxyl groups) .
  • Formulation : Lyophilize the compound for long-term storage or use inert atmospheres (N2/Ar) to prevent oxidation .
  • Buffering : Store in dimethyl sulfoxide (DMSO) at −80°C to maintain solubility and stability .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Answer:

  • Computational-Experimental Feedback : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening to prioritize synthetic targets .
  • Data Science : Apply machine learning to predict bioactivity or optimize reaction conditions using historical datasets .
  • Microfluidics : Use droplet-based systems for rapid screening of reaction parameters (e.g., solvent ratios, catalysts) .

Advanced: What ethical and methodological considerations apply to pharmacological testing?

Answer:

  • Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and sample size justification .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data .
  • Biosafety : Adhere to Chemical Hygiene Plans for handling toxic intermediates (e.g., benzodioxole derivatives) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental results?

Answer:

  • Force Field Refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent effects) .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to validate binding affinities predicted by docking .
  • Error Analysis : Quantify uncertainties in computational models (e.g., confidence intervals for DFT calculations) .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Analog Design : Systematically vary substituents (e.g., benzyl vs. cyclohexyl groups) and use QSAR models to predict bioactivity .
  • High-Throughput Synthesis : Employ parallel synthesis techniques (e.g., combinatorial chemistry) to generate diverse libraries .
  • Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.